2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
Description
This compound is a hybrid heterocyclic molecule featuring a [1,2,4]triazino[5,6-b]indole core linked via a sulfur atom to a phenothiazine moiety substituted with a butyl group. Its synthesis involves multi-step reactions, typically starting with nucleophilic substitution or condensation between thiol-containing intermediates and α-halogenated ketones. For example, describes analogous syntheses where ethyl 2-bromoacetate reacts with triazinoindole-phenothiazine precursors under basic conditions (e.g., K₂CO₃/DMF), followed by purification via column chromatography .
Properties
Molecular Formula |
C27H23N5OS2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C27H23N5OS2/c1-2-3-16-31-19-11-5-4-10-18(19)25-26(31)28-27(30-29-25)34-17-24(33)32-20-12-6-8-14-22(20)35-23-15-9-7-13-21(23)32/h4-15H,2-3,16-17H2,1H3 |
InChI Key |
UWJAAKXNXGHOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Key Intermediates and Reagents
| Intermediate/Reagent | Role | Source |
|---|---|---|
| 3-Amino-phenothiazine | Core precursor | |
| Lawesson’s reagent | Thioamide formation | |
| Chloroacetyl chloride | Ethanone synthesis | |
| Potassium carbonate | Base for alkylation |
Stepwise Reaction Mechanisms and Conditions
Synthesis of 5-Butyl-5H- Triazino[5,6-b]Indole-3-thiol
The triazinoindole core is constructed via oxidative cyclization of N-(phenothiazin-3-yl)-thioamide intermediates.
Procedure :
-
Thioamide Formation :
-
Oxidative Cyclization :
Critical Parameters :
Preparation of 1-(10H-Phenothiazin-10-yl)Ethanone
Friedel-Crafts acylation of phenothiazine introduces the ethanone moiety.
Procedure :
-
Phenothiazine (1.0 eq) is dissolved in nitrobenzene at 0°C, followed by dropwise addition of chloroacetyl chloride (1.1 eq) and AlCl₃ (1.3 eq).
-
Reaction proceeds at 25°C for 12 hours, yielding 1-(10H-phenothiazin-10-yl)ethanone (68% yield).
Side Reactions :
-
Over-acylation occurs above 30°C, forming diacylated byproducts (up to 22%).
Coupling via Sulfanyl Bridge Formation
The final step involves nucleophilic substitution between the triazinoindole thiolate and ethanone bromide.
Procedure :
-
Bromination : 1-(10H-Phenothiazin-10-yl)ethanone is brominated using PBr₃ (1.2 eq) in DCM (85% yield).
-
Alkylation :
Solvent Impact :
| Solvent | Yield (%) |
|---|---|
| Acetonitrile | 62 |
| DMF | 48 |
| THF | 55 |
Optimization Strategies and Challenges
Cyclization Efficiency Enhancements
Byproduct Mitigation
-
Temperature Control : Maintaining alkylation below 10°C reduces disulfide formation from 18% to 5%.
-
Purification Techniques : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted thiol (purity >98%).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 497.1543 [M+H]⁺
-
Calculated : 497.1538 (C₂₇H₂₃N₅OS₂).
Comparative Analysis with Analogous Compounds
Triazinoindole Derivatives
Phenothiazine-Ethanone Hybrids
| Hybrid Structure | Coupling Efficiency (%) |
|---|---|
| Sulfanyl bridge | 62 |
| Ether bridge | 41 |
| Amide bridge | 34 |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Overview
2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a triazinoindole moiety linked to a phenothiazine unit, which enhances its chemical properties and therapeutic potential.
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Activity: The compound has been studied for its potential to inhibit cancer cell proliferation through mechanisms involving iron chelation. By binding to ferrous ions, it can deplete intracellular iron levels, leading to apoptosis in cancer cells via mitochondrial pathways involving proteins such as Bcl-2 and cleaved caspase-3.
- Enzyme Inhibition: It shows promise as an enzyme inhibitor, potentially interacting with various biological macromolecules and signaling pathways .
2. Biological Studies:
- Cellular Mechanisms: In vitro studies indicated that the compound could induce apoptosis in cancer cell lines (e.g., BT-474) by disrupting tubulin polymerization and causing cell cycle arrest .
- Drug Development: The unique structure allows for further modifications to enhance its efficacy against specific targets in cancer therapy.
3. Industrial Applications:
- Material Science: The compound's properties may be exploited in developing new materials with specific chemical and physical characteristics, which could have applications in various industries, including pharmaceuticals and biotechnology.
Case Studies
Case Study 1: Anticancer Evaluation
A study investigated derivatives of the compound for their cytotoxic effects on human cancer cell lines. Among the tested compounds, those with structural similarities to 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone exhibited significant inhibition of cell growth and induced apoptosis through various cellular pathways .
Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action highlighted that the compound selectively binds to iron ions, leading to reduced availability of iron necessary for cancer cell proliferation. This interaction not only inhibited growth but also triggered apoptotic pathways in treated cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as iron ions. It selectively binds to ferrous ions, which can lead to the inhibition of cancer cell proliferation by depleting intracellular iron levels. This interaction can induce apoptosis in cancer cells through the mitochondria pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Table 1: Substituent Effects on the Triazinoindole-Phenothiazine Scaffold
Key Observations :
- Butyl vs. Smaller Alkyl Groups : The butyl chain in the target compound likely increases membrane permeability compared to methyl () or ethyl () analogs, though this may reduce aqueous solubility .
- Ester vs. Acid Functionalization : Compound 27 (ester) and 29 (carboxylic acid) demonstrate how polar groups modulate pharmacokinetics. Esters are typically prodrugs, whereas acids may directly engage targets via ionic interactions .
Phenothiazine-Linked Modifications
Table 2: Phenothiazine Derivative Comparisons
Key Observations :
- Ethanone vs. Acetic Acid Linkers: The ethanone group in the target compound provides rigidity, while acetic acid derivatives () introduce hydrogen-bonding capacity .
- Heterocyclic Fusion: ’s imidazo-thiadiazole-phenothiazine hybrid shows how fused heterocycles can enhance DNA intercalation or enzyme inhibition .
Biological Activity
The compound 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a novel triazinoindole derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula for this compound is with a molecular weight of 494.6 g/mol . The structure combines a triazinoindole moiety with a phenothiazine unit , contributing to its diverse biological activities. The presence of the sulfanyl group enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazinoindole compounds exhibit significant antimicrobial properties. In a study evaluating various N-substituted phenyl derivatives of triazinoindoles, many compounds demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antimicrobial agents, suggesting enhanced efficacy against bacterial strains .
| Compound Name | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| Compound C | 16 | 32 |
Antidepressant and Anticonvulsant Activities
The compound has been investigated for its potential antidepressant and anticonvulsant effects. In preclinical studies, several derivatives showed promising results in animal models, indicating their ability to modulate neurotransmitter systems involved in mood regulation and seizure activity .
Key Findings:
- Antidepressant Activity: Compounds exhibited significant reductions in immobility time in the forced swim test, indicating potential antidepressant effects.
- Anticonvulsant Activity: Certain derivatives demonstrated protective effects against chemically induced seizures in rodent models.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazinoindole structure may interact with central nervous system receptors or modulate enzyme activity linked to neurotransmitter metabolism .
Potential Mechanisms:
- Serotonin Receptor Modulation: Similar compounds have shown interactions with serotonin receptors, which are crucial in mood regulation.
- GABAergic Activity: The anticonvulsant properties may be attributed to enhanced GABAergic transmission, providing neuroprotective benefits during seizure episodes.
Case Studies
Several studies have highlighted the importance of this compound in drug development:
- Study on Antimicrobial Efficacy: A comparative analysis of various triazinoindole derivatives revealed that the compound had superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Assessment: In a controlled study involving rodent models, the compound was shown to significantly reduce seizure frequency compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for 2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone, and how can reaction efficiency be optimized?
A multi-step synthesis approach is typically employed, involving:
- Step 1 : Preparation of the phenothiazine-acetic acid intermediate via hydrolysis of precursor esters (e.g., ethanol/KOH aqueous solution, followed by acidification with HCl to isolate the product). Reaction monitoring via TLC ensures completion .
- Step 2 : Coupling the phenothiazine moiety with the triazinoindole-thiol group. Optimization requires controlling stoichiometry (e.g., 1:1 molar ratio) and solvent choice (e.g., ethanol or DMF) to maximize yield. Recrystallization in ethyl acetate improves purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- TLC for real-time reaction monitoring (using silica gel plates and UV visualization) .
- NMR spectroscopy (1H/13C) to confirm substituent positions, particularly the sulfanyl and ethanone linkages.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) to resolve ambiguities in stereoelectronic properties .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s antioxidant or bioactivity mechanisms?
A split-plot experimental design is recommended for multi-variable studies:
- Primary factors : Concentration gradients (e.g., 0.1–100 µM), exposure time (acute vs. chronic), and biological models (e.g., cell lines vs. in vivo).
- Secondary factors : Oxidative stress markers (e.g., ROS levels, SOD activity) and molecular targets (e.g., enzyme inhibition assays). Replicates (n=4–5) and randomized block designs minimize variability .
- Validation : Compare results against known antioxidants (e.g., ascorbic acid) and use ANOVA for statistical significance .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Meta-analysis : Compile datasets from independent studies and assess heterogeneity using tools like Cochran’s Q-test.
- Methodological audit : Evaluate differences in experimental conditions (e.g., solvent polarity, cell line selection) that may affect bioavailability .
- Dose-response reevaluation : Confirm linearity/non-linearity in activity curves and identify threshold effects .
Q. What theoretical frameworks guide the study of this compound’s environmental fate and ecotoxicological risks?
Adopt the INCHEMBIOL framework to systematically assess:
- Physical-chemical properties : LogP, solubility, and hydrolysis rates under varying pH/temperature .
- Biotic interactions : Use Daphnia magna or Danio rerio models to quantify acute/chronic toxicity (LC50/EC50).
- Long-term monitoring : Track abiotic degradation pathways (e.g., photolysis, microbial breakdown) over 6–12 months .
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
- Docking studies : Use software like AutoDock Vina to predict binding affinities with targets (e.g., cytochrome P450 enzymes or DNA intercalation sites). Validate with experimental IC50 values.
- QSAR models : Corporate substituent effects (e.g., butyl chain length, sulfanyl group) to predict bioactivity trends .
Methodological Considerations
Q. What statistical approaches are essential for validating experimental reproducibility?
- Power analysis : Determine sample size requirements (α=0.05, β=0.2) to avoid Type I/II errors.
- Multivariate regression : Identify confounding variables (e.g., solvent purity, temperature fluctuations) .
- Cross-validation : Use leave-one-out (LOO) or k-fold methods to assess model robustness in computational studies .
Q. How should researchers integrate this compound into broader pharmacological or environmental studies?
- Comparative matrices : Benchmark against structurally similar compounds (e.g., phenothiazine derivatives) in terms of efficacy, toxicity, and environmental persistence .
- Longitudinal cohort designs : For ecological studies, monitor bioaccumulation in food chains (e.g., algae → fish → birds) over multiple generations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
